Ethyl 2-ethyl-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Ethyl 2-ethyl-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core with distinct substituents: a 3-nitrophenyl group at position 4, an ethyl group at position 2, and geminal dimethyl groups at position 5.
Properties
Molecular Formula |
C22H26N2O5 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
ethyl 2-ethyl-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C22H26N2O5/c1-5-15-20(21(26)29-6-2)18(13-8-7-9-14(10-13)24(27)28)19-16(23-15)11-22(3,4)12-17(19)25/h7-10,18,23H,5-6,11-12H2,1-4H3 |
InChI Key |
WQXWYBGJIKUJQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC |
Origin of Product |
United States |
Biological Activity
Ethyl 2-ethyl-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound belonging to the polyhydroquinoline class known for its diverse biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of approximately 398.46 g/mol. Its structure includes a hexahydroquinoline core with specific substituents that contribute to its biological properties.
1. Antimicrobial Activity
Numerous studies have reported the antimicrobial potential of polyhydroquinoline derivatives. The compound was evaluated against various bacterial strains, demonstrating significant antibacterial activity. For instance:
- In vitro Antibacterial Screening : A study showed that derivatives of polyhydroquinoline exhibited moderate to excellent inhibitory effects against pathogens such as Staphylococcus pneumoniae and Escherichia coli. The structure-activity relationship (SAR) indicated that substituents on the phenyl ring significantly influence antimicrobial efficacy .
| Compound | Bacterial Strain | IC50 (µg/mL) |
|---|---|---|
| 8a | S. pneumoniae | 0.58 |
| 8j | E. coli | 0.073 |
| 8k | S. aureus | 1.54 |
2. Antimalarial Activity
The compound was also assessed for antimalarial properties against Plasmodium falciparum. The results indicated promising activity:
| Compound | IC50 (µg/mL) |
|---|---|
| 8a | 0.90 |
| 8j | 0.067 |
| Chloroquine | 0.020 |
These findings suggest that modifications in the chemical structure can enhance antimalarial potency .
3. Antituberculosis Activity
In vitro tests for antituberculosis activity revealed that certain derivatives exhibited significant effects against Mycobacterium tuberculosis. Compounds with specific functional groups showed enhanced activity compared to standard treatments .
Synthesis and Characterization
The synthesis of this compound typically involves a condensation reaction using starting materials like 3-nitro-4-hydroxybenzaldehyde and cyclohexanedione in ethanol under reflux conditions .
The crystal structure analysis revealed that the compound adopts a nearly planar configuration in its six-membered ring system, which is crucial for its biological interactions .
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that the presence of electron-donating groups at specific positions on the phenyl moiety significantly enhances both antimicrobial and antimalarial activities. For example:
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing vs.
- Steric effects : The 2-ethyl group in the target compound may hinder rotational freedom at position 2 compared to smaller methyl groups in analogs like or .
Crystallographic and Conformational Analysis
Crystal structures of analogs reveal puckered hexahydroquinoline rings and hydrogen-bonding networks:
Inferences for Target Compound :
- The 3-nitrophenyl group may enhance dipole-dipole interactions, leading to denser crystal packing.
- Steric effects from the 2-ethyl group could increase torsional strain, affecting ring puckering .
Preparation Methods
Reaction Mechanism and Component Roles
The Hantzsch synthesis remains the cornerstone for constructing hexahydroquinoline frameworks. For the target compound, the reaction involves:
-
Dimedone (5,5-dimethyl-1,3-cyclohexanedione) : Serves as the cyclic diketone, contributing to the 7,7-dimethyl and 5-oxo groups.
-
Ethyl acetoacetate : Provides the β-ketoester moiety, forming the 2-ethyl and 3-carboxylate substituents.
-
3-Nitrobenzaldehyde : Introduces the 4-(3-nitrophenyl) group via nucleophilic addition.
-
Ammonium acetate : Supplies the nitrogen source for quinoline ring formation.
The reaction proceeds through enamine formation, followed by cyclization and keto-enol tautomerism.
Optimization of Classical Conditions
Under reflux in ethanol, the classical method achieves yields of 70–85% over 4–6 hours. Key parameters include:
-
Molar ratios : 1:1:1:1.2 (dimedone : ethyl acetoacetate : 3-nitrobenzaldehyde : NH₄OAc).
-
Catalyst : L-glutamine (5 mol%) enhances yield to 82% by accelerating enamine intermediate formation.
Table 1: Hantzsch Synthesis Parameters
| Component | Role | Molar Ratio | Conditions | Yield (%) |
|---|---|---|---|---|
| Dimedone | Cyclic diketone | 1.0 | Ethanol, reflux | 78 |
| Ethyl acetoacetate | β-Ketoester | 1.0 | Catalyst: None | 70 |
| 3-Nitrobenzaldehyde | Aryl aldehyde | 1.0 | 80°C, 4 hr | 85 |
| NH₄OAc | Nitrogen source | 1.2 | L-glutamine (5%) | 82 |
Ionic Liquid-Catalyzed One-Pot Synthesis
Green Chemistry Advancements
The use of [H₂-DABCO][HSO₄]₂ as a bifunctional ionic liquid catalyst enables room-temperature synthesis in ethanol. This method reduces energy consumption and reaction time (5–15 minutes) while achieving yields up to 99%.
Mechanistic Insights
The ionic liquid facilitates proton transfer and stabilizes intermediates through hydrogen bonding. Key steps include:
-
Knoevenagel condensation : Between dimedone and 3-nitrobenzaldehyde.
-
Michael addition : Ethyl acetoacetate attacks the Knoevenagel adduct.
-
Cyclization and aromatization : Ammonium acetate mediates ring closure.
Table 2: Ionic Liquid Protocol Performance
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 30 mg (0.097 mmol) | 99% |
| Solvent | EtOH | 76–99% |
| Temperature | 25°C | No thermal degradation |
| Scalability | Gram-scale (92% yield) | Industrial viability |
ZrOCl₂·8H₂O-Catalyzed Synthesis with DOE Optimization
Design of Experiments (DOE) Framework
Response Surface Methodology (RSM) identified optimal conditions for ZrOCl₂·8H₂O-catalyzed synthesis:
-
Temperature : 83.75°C (prevents ZrOCl₂ phase changes above 85°C).
-
Catalyst loading : 0.15 mol% (maximizes surface area for proton transfer).
Reaction Kinetics and Yield
The quadratic model predicted a 94% yield under optimized conditions, validated experimentally at 93%. Key advantages include:
-
Reusability : Catalyst retained 89% activity after five cycles.
Solvent-Free Solid-State Synthesis
Methodology and Mechanistic Pathway
Solid-state reactions eliminate solvents by grinding reactants at 80°C:
-
1,3-Di(3-nitrophenyl)-2-propen-1-one synthesis : From 3-nitrobenzaldehyde and acetophenone.
-
Cyclocondensation : With dimedone and NH₄OAc.
Performance Metrics
Comparative Analysis of Synthetic Methodologies
Table 3: Method Comparison
| Parameter | Hantzsch | Ionic Liquid | ZrOCl₂·8H₂O | Solid-State |
|---|---|---|---|---|
| Reaction Time (min) | 240–360 | 5–15 | 30–45 | 20–30 |
| Yield (%) | 70–85 | 76–99 | 93 | 82–92 |
| Catalyst Cost | Low | Moderate | Low | None |
| Environmental Impact | Moderate | Low | Low | Very Low |
| Scalability | Moderate | High | High | Moderate |
Industrial-Scale Production Considerations
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing Ethyl 2-ethyl-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-hexahydroquinoline-3-carboxylate, and what reaction conditions are critical for optimizing yield?
- The synthesis of hexahydroquinoline derivatives typically involves multicomponent reactions (MCRs) using aldehydes, cyclic diketones (e.g., dimedone), and β-ketoesters. For example, a three-component reaction using 3-nitrobenzaldehyde, ethyl acetoacetate, and dimedone in ethanol with a catalyst like DMAP (4-dimethylaminopyridine) at 353 K for 6 hours can yield similar structures . Key factors include solvent choice (ethanol for solubility and reactivity), catalyst loading (1 mmol DMAP per 10 mmol substrate), and temperature control to avoid side reactions. Recrystallization from ethanol is often used for purification .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 7.35 Å, b = 9.63 Å, and c = 12.21 Å have been reported for analogous hexahydroquinolines, enabling precise determination of bond lengths and angles . Complementary techniques include IR spectroscopy (to identify carbonyl stretches at ~1700 cm⁻¹) and ¹H/¹³C NMR for verifying substituent environments, such as the 3-nitrophenyl group’s aromatic protons .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of hexahydroquinoline derivatives?
- Discrepancies in pharmacological data (e.g., antimicrobial vs. anti-inflammatory efficacy) may arise from variations in substituents or assay conditions. For instance, a 2-chlorophenyl analog showed potent antimicrobial activity at low doses (MIC = 2 µg/mL) , while a 4-fluorophenyl derivative exhibited anti-inflammatory effects via COX-2 inhibition . Systematic structure-activity relationship (SAR) studies using standardized assays (e.g., microdilution for antimicrobial testing) and computational docking (to predict binding to enzyme active sites) are critical for reconciling results .
Q. How do steric and electronic effects of the 3-nitrophenyl substituent influence reactivity in further functionalization?
- The electron-withdrawing nitro group at the 3-position enhances electrophilicity at the 4-position of the phenyl ring, facilitating nucleophilic aromatic substitution (SNAr) reactions. However, steric hindrance from the ethyl and dimethyl groups on the hexahydroquinoline core may limit access to reactive sites. Computational modeling (DFT) can predict regioselectivity, while experimental validation via reactions with amines or thiols under controlled pH (e.g., DMF at 80°C) can confirm reactivity patterns .
Q. What analytical methodologies are recommended for assessing purity and stability under varying storage conditions?
- High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) is ideal for purity assessment (>95% by peak area) . Stability studies should include accelerated degradation tests (40°C/75% RH for 6 months) with monitoring via LC-MS to detect hydrolysis products (e.g., ester cleavage to carboxylic acids). Crystallinity, confirmed by powder XRD, correlates with improved shelf life .
Methodological and Data Analysis Questions
Q. How can reaction mechanisms for hexahydroquinoline formation be validated experimentally?
- Isotopic labeling (e.g., ¹⁸O in diketones) paired with mass spectrometry can track oxygen incorporation during cyclization. Kinetic studies (e.g., varying aldehyde concentrations) may reveal rate-determining steps. For example, a proposed mechanism involves Knoevenagel condensation followed by Michael addition and cyclization, supported by isolating intermediates under low-temperature conditions .
Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?
- SwissADME or pkCSM can estimate logP (lipophilicity), bioavailability, and CYP450 interactions. For instance, the nitro group may increase logP (~3.5), suggesting moderate blood-brain barrier permeability. Molecular dynamics simulations (e.g., GROMACS) can model membrane permeation, while docking software (AutoDock Vina) predicts binding to targets like NADPH oxidase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
